![molecular formula C18H22N2O7 B4130238 dimethyl 5-{[(4-ethyl-3-oxo-2-morpholinyl)acetyl]amino}isophthalate](/img/structure/B4130238.png)
dimethyl 5-{[(4-ethyl-3-oxo-2-morpholinyl)acetyl]amino}isophthalate
Übersicht
Beschreibung
Dimethyl 5-{[(4-ethyl-3-oxo-2-morpholinyl)acetyl]amino}isophthalate, also known as DMEM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. DMEM is a synthetic molecule that is used as a tool for studying the cellular and molecular mechanisms of various diseases.
Wirkmechanismus
Dimethyl 5-{[(4-ethyl-3-oxo-2-morpholinyl)acetyl]amino}isophthalate works by inhibiting the activity of enzymes that are involved in the cellular processes that lead to disease development. Specifically, dimethyl 5-{[(4-ethyl-3-oxo-2-morpholinyl)acetyl]amino}isophthalate targets enzymes that are involved in the production of reactive oxygen species (ROS), which are known to contribute to the development of various diseases. By inhibiting the activity of these enzymes, dimethyl 5-{[(4-ethyl-3-oxo-2-morpholinyl)acetyl]amino}isophthalate reduces the production of ROS and thereby prevents disease progression.
Biochemical and Physiological Effects
dimethyl 5-{[(4-ethyl-3-oxo-2-morpholinyl)acetyl]amino}isophthalate has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that dimethyl 5-{[(4-ethyl-3-oxo-2-morpholinyl)acetyl]amino}isophthalate can induce apoptosis, or programmed cell death, in cancer cells. dimethyl 5-{[(4-ethyl-3-oxo-2-morpholinyl)acetyl]amino}isophthalate has also been shown to reduce the production of inflammatory cytokines, which are involved in the development of various diseases. In vivo studies have demonstrated that dimethyl 5-{[(4-ethyl-3-oxo-2-morpholinyl)acetyl]amino}isophthalate can reduce tumor growth and improve cognitive function in animal models of disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of dimethyl 5-{[(4-ethyl-3-oxo-2-morpholinyl)acetyl]amino}isophthalate is its specificity for targeting enzymes involved in disease development. This specificity allows for the development of targeted therapies that have minimal side effects. Additionally, dimethyl 5-{[(4-ethyl-3-oxo-2-morpholinyl)acetyl]amino}isophthalate is relatively easy to synthesize and can be produced in large quantities. However, one of the main limitations of dimethyl 5-{[(4-ethyl-3-oxo-2-morpholinyl)acetyl]amino}isophthalate is its toxicity. dimethyl 5-{[(4-ethyl-3-oxo-2-morpholinyl)acetyl]amino}isophthalate has been shown to be toxic to some cell types, which limits its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for dimethyl 5-{[(4-ethyl-3-oxo-2-morpholinyl)acetyl]amino}isophthalate research. One area of research is the development of dimethyl 5-{[(4-ethyl-3-oxo-2-morpholinyl)acetyl]amino}isophthalate analogs that have improved specificity and reduced toxicity. Another area of research is the application of dimethyl 5-{[(4-ethyl-3-oxo-2-morpholinyl)acetyl]amino}isophthalate in the development of targeted therapies for various diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of dimethyl 5-{[(4-ethyl-3-oxo-2-morpholinyl)acetyl]amino}isophthalate and its potential applications in the field of medicine.
Conclusion
In conclusion, dimethyl 5-{[(4-ethyl-3-oxo-2-morpholinyl)acetyl]amino}isophthalate is a synthetic molecule that has gained significant attention in scientific research due to its potential applications in the field of medicine. dimethyl 5-{[(4-ethyl-3-oxo-2-morpholinyl)acetyl]amino}isophthalate is synthesized using a multi-step process and is commonly used as a tool for studying the cellular and molecular mechanisms of various diseases. dimethyl 5-{[(4-ethyl-3-oxo-2-morpholinyl)acetyl]amino}isophthalate works by inhibiting the activity of enzymes that are involved in the cellular processes that lead to disease development. dimethyl 5-{[(4-ethyl-3-oxo-2-morpholinyl)acetyl]amino}isophthalate has a variety of biochemical and physiological effects, and while it has several advantages, it also has limitations. There are several future directions for dimethyl 5-{[(4-ethyl-3-oxo-2-morpholinyl)acetyl]amino}isophthalate research, including the development of dimethyl 5-{[(4-ethyl-3-oxo-2-morpholinyl)acetyl]amino}isophthalate analogs and the application of dimethyl 5-{[(4-ethyl-3-oxo-2-morpholinyl)acetyl]amino}isophthalate in the development of targeted therapies for various diseases.
Wissenschaftliche Forschungsanwendungen
Dimethyl 5-{[(4-ethyl-3-oxo-2-morpholinyl)acetyl]amino}isophthalate has a wide range of applications in scientific research. It is commonly used as a tool for studying the cellular and molecular mechanisms of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. dimethyl 5-{[(4-ethyl-3-oxo-2-morpholinyl)acetyl]amino}isophthalate is also used in drug discovery and development as a screening tool for identifying potential therapeutic agents.
Eigenschaften
IUPAC Name |
dimethyl 5-[[2-(4-ethyl-3-oxomorpholin-2-yl)acetyl]amino]benzene-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O7/c1-4-20-5-6-27-14(16(20)22)10-15(21)19-13-8-11(17(23)25-2)7-12(9-13)18(24)26-3/h7-9,14H,4-6,10H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEZRAXBMCLKMBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCOC(C1=O)CC(=O)NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 2-[({2-[(5-bromo-2-thienyl)carbonyl]hydrazino}carbonothioyl)amino]-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B4130155.png)
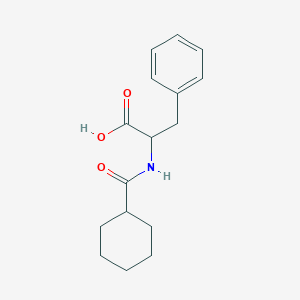
![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~1~-(3,4-difluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4130170.png)
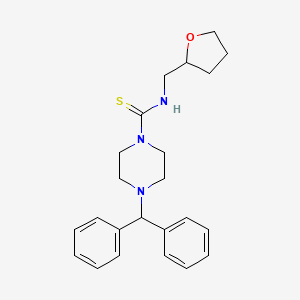
![N-[4-(benzyloxy)phenyl]-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide](/img/structure/B4130184.png)
![ethyl 2-amino-8'-methoxy-4',4',6',7,7-pentamethyl-2',5-dioxo-5,6,7,8-tetrahydro-4'H-spiro[chromene-4,1'-pyrrolo[3,2,1-ij]quinoline]-3-carboxylate](/img/structure/B4130185.png)
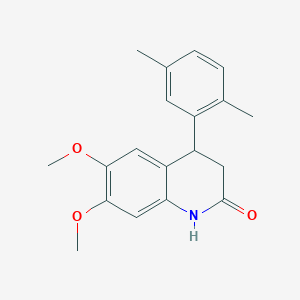
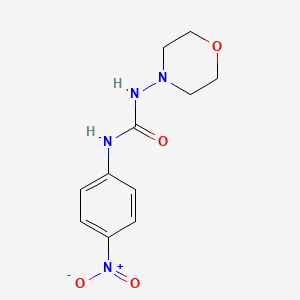
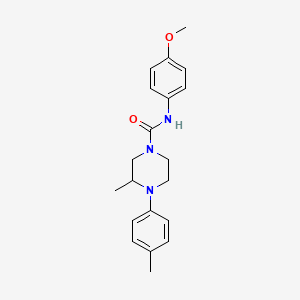
![N-(3,4-dimethoxyphenyl)-N'-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]thiourea](/img/structure/B4130227.png)
![4-butoxy-3,5-dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B4130235.png)
![N-(3,5-dimethoxyphenyl)-N'-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]thiourea](/img/structure/B4130241.png)
![N-(2-methoxy-4-nitrophenyl)-2-({1-[(pentamethylphenyl)sulfonyl]-4-piperidinyl}carbonyl)hydrazinecarboxamide](/img/structure/B4130247.png)
![N-1,3-benzodioxol-5-yl-N'-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]thiourea](/img/structure/B4130255.png)